N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide
CAS No.: 2210050-89-6
Cat. No.: VC4876062
Molecular Formula: C14H19N3O2
Molecular Weight: 261.325
* For research use only. Not for human or veterinary use.
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide - 2210050-89-6](/images/structure/VC4876062.png)
Specification
CAS No. | 2210050-89-6 |
---|---|
Molecular Formula | C14H19N3O2 |
Molecular Weight | 261.325 |
IUPAC Name | N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide |
Standard InChI | InChI=1S/C14H19N3O2/c18-14(11-3-5-19-6-4-11)15-8-12-7-13(10-1-2-10)17-9-16-12/h7,9-11H,1-6,8H2,(H,15,18) |
Standard InChI Key | PRFLVGAYKLCWNY-UHFFFAOYSA-N |
SMILES | C1CC1C2=NC=NC(=C2)CNC(=O)C3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of three key domains:
-
Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
Cyclopropyl substituent: Attached to position 6 of the pyrimidine, enhancing steric bulk and metabolic resistance .
-
Oxane-4-carboxamide group: A tetrahydropyran ring connected via a carboxamide linkage, improving aqueous solubility .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₀N₃O₂ | Calculated |
Molecular Weight | 274.34 g/mol | |
XLogP3 | 1.8 (estimated) | |
Hydrogen Bond Donors | 2 (amide NH, pyrimidine NH) | |
Rotatable Bonds | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is likely synthesized via a two-step approach:
-
Formation of 6-cyclopropylpyrimidin-4-ylmethylamine:
-
Coupling with oxane-4-carboxylic acid:
Table 2: Key Synthetic Intermediates
Intermediate | Role | Reference |
---|---|---|
6-Cyclopropylpyrimidin-4-ol | Pyrimidine precursor | |
Oxane-4-carboxylic acid | Solubility-enhancing moiety |
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
AZD6738 (ATR inhibitor) | ATR kinase | 1.2 | |
CCR6 antagonist (WO2021219849A1) | CCR6 receptor | 5.7 |
ADME Properties
-
Lipophilicity: Moderate XLogP3 (~1.8) balances membrane permeability and solubility .
-
Solubility: Oxane ring improves aqueous solubility (>50 µM predicted) .
-
Metabolic Stability: Cyclopropyl group reduces CYP450-mediated oxidation .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume